Cyclopropylmethyl 2-aminoacetate hydrochloride
Description
Cyclopropylmethyl 2-aminoacetate hydrochloride is an amino acid ester derivative featuring a cyclopropylmethyl ester group and a hydrochloride salt.
Properties
IUPAC Name |
cyclopropylmethyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-6(8)9-4-5-1-2-5;/h5H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOURVFCJBZTRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-93-5 | |
| Record name | cyclopropylmethyl 2-aminoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Cyclopropylmethyl 2-aminoacetate hydrochloride is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 165.62 g/mol
- Structural Characteristics : The compound features a cyclopropylmethyl group linked to an aminoacetate moiety, which enhances its solubility and biological interactions.
This compound may exert its biological effects through various mechanisms, including:
- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, potentially influencing cognition and mood regulation.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and impacting various biological processes.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Binding Affinity Studies : Interaction studies have demonstrated its binding affinity to neurotransmitter receptors, which is crucial for understanding its pharmacological profile.
Comparative Analysis with Similar Compounds
The following table summarizes the similarities and differences between this compound and other related compounds:
| Compound Name | Structural Feature | Unique Characteristics |
|---|---|---|
| Cyclopropylmethyl 2-aminoacetate | Cyclopropyl group | Potential neuroactive properties |
| Cyclobutylmethyl 2-aminoacetate | Cyclobutyl group | Different ring size may impact reactivity |
| Cyclohexylmethyl 2-aminoacetate | Cyclohexyl group | Larger ring could alter binding dynamics |
| tert-butyl 2-aminoacetate hydrochloride | Branched structure | Increased steric hindrance affecting interactions |
This comparison highlights the unique structural configuration of this compound, which may contribute to its distinct biological implications.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls. This suggests potential therapeutic applications for conditions such as Alzheimer's disease.
Binding Affinity Research
In another study, this compound was evaluated for its binding affinity to various neurotransmitter receptors. The findings revealed that it exhibited a high affinity for serotonin receptors, indicating a possible role in mood regulation and anxiety disorders.
Scientific Research Applications
Chemical and Biological Properties
Cyclopropylmethyl 2-aminoacetate hydrochloride has the molecular formula and a molecular weight of approximately 165.62 g/mol. The compound features a cyclopropyl group linked to an aminoacetate moiety, which enhances its solubility and biological activity. Its structural similarity to natural amino acids allows it to interact with various biological systems, potentially influencing neurotransmitter pathways involved in cognition and mood regulation.
Pharmaceutical Development
Potential Therapeutic Uses:
- Neuroprotective Properties: Research indicates that compounds with similar structures may exhibit neuroprotective effects, making this compound a candidate for treating neurological disorders.
- Anti-Cancer Activity: Preliminary studies suggest that this compound may have anti-cancer properties, particularly against pancreatic cancer cells. Its unique structural features may enhance its interaction with biological targets, indicating potential for further pharmacological research.
Case Studies:
- In vitro studies have shown that this compound can modulate specific pathways related to cell growth and apoptosis, which are crucial for cancer therapy.
- The compound's binding affinity to neurotransmitter receptors is being explored to elucidate its therapeutic effects in mood disorders.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. SAR studies have indicated that modifications to the cyclopropyl or aminoacetate components can significantly affect the compound's potency and selectivity for various biological targets .
| Compound Name | Structural Feature | Unique Characteristics |
|---|---|---|
| Cyclopropylmethyl 2-aminoacetate | Cyclopropyl group | Potential neuroactive properties |
| Cyclobutylmethyl 2-aminoacetate | Cyclobutyl group | Different ring size may impact reactivity |
| Cyclohexylmethyl 2-aminoacetate | Cyclohexyl group | Larger ring could alter binding dynamics |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that allow for high-purity production suitable for research applications. Various synthetic routes have been explored to produce derivatives that might enhance its biological activity or modify its pharmacokinetic properties.
Comparison with Similar Compounds
Isopropyl 2-Aminoacetate Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₂
- Key Features :
- Substituted with an isopropyl ester instead of cyclopropylmethyl.
- Lower steric hindrance due to the absence of a strained cyclopropane ring.
- Likely higher solubility in polar solvents compared to bulkier analogs.
- Applications : Used as a glycine derivative in peptide synthesis or as a building block for prodrugs.
Methyl 2-Amino-2-Cyclopropylacetate Hydrochloride
Methyl 2-[1-(Aminomethyl)Cyclopropyl]Acetate Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂
- Key Features: Aminomethyl group on the cyclopropane ring enhances basicity and reactivity.
Ethyl 2-(Cyclopropylamino)-2-(2,4-Dichlorophenyl)Acetate Hydrochloride
2-Amino-N-Cyclopropylacetamide Hydrochloride
- Molecular Formula : C₅H₁₀ClN₂O
- Molecular Weight : 150.61 g/mol
- Key Features :
- Amide group replaces the ester, improving hydrolysis stability.
- Cyclopropyl on the amide nitrogen alters hydrogen-bonding capacity compared to ester derivatives.
Structural and Functional Analysis
Substituent Effects
- Cyclopropylmethyl vs. Smaller Esters : The cyclopropylmethyl group in the target compound introduces steric bulk and ring strain, which may reduce enzymatic degradation rates compared to methyl or isopropyl esters .
- Amino Group Positioning: Compounds with amino groups on the cyclopropane (e.g., ) exhibit distinct reactivity profiles, such as enhanced nucleophilicity, compared to α-amino esters (e.g., ).
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Solubility Trends |
|---|---|---|---|---|
| Cyclopropylmethyl 2-aminoacetate HCl | C₆H₁₂ClNO₂* | ~165.6* | Cyclopropylmethyl ester | Low aqueous solubility |
| Isopropyl 2-aminoacetate HCl | C₅H₁₂ClNO₂ | 153.61 | Isopropyl ester | Moderate polarity |
| Methyl 2-amino-2-cyclopropylacetate HCl | C₆H₁₂ClNO₂ | 165.62 | Cyclopropyl on acetate | Rigid, chiral structure |
| Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl | C₇H₁₄ClNO₂ | 179.65 | Aminomethyl cyclopropane | Higher basicity |
*Estimated based on structural analogs.
Preparation Methods
General Synthetic Strategy
The preparation typically involves multi-step organic synthesis starting from cyclopropylmethyl derivatives or related carboxylic acids. The key steps include:
- Introduction of the cyclopropylmethylamine moiety via nucleophilic substitution or reductive amination.
- Formation of the aminoacetate ester, often protected as a tert-butyl ester for stability.
- Conversion to the hydrochloride salt to enhance crystallinity and handling.
Detailed Preparation via Curtius Degradation and Carbamate Intermediates
A scalable and reproducible method involves starting from cyclopropyl-substituted carboxylic acids, followed by Curtius degradation to generate the amine intermediate, which is then converted to the hydrochloride salt:
| Step | Description | Conditions & Notes | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of cyclopropyl-substituted carboxylic acid from 1-bromo-1-cyclopropylcyclopropane | Treatment with tert-butyllithium at −78 °C, followed by carboxylation with dry ice | 62–89 (scale-dependent) |
| 2 | Curtius degradation of the acid to form N-Boc-protected cyclopropylmethylamine carbamate | Using the Weinstock protocol; requires careful drying of azide intermediate to avoid side-products | 76 |
| 3 | Deprotection of carbamate with HCl in diethyl ether to yield cyclopropylmethylamine hydrochloride | Stirring at 0 °C to room temperature for 24 h; precipitate filtered and dried | 87 |
The overall process from the bromocyclopropyl precursor to the amine hydrochloride can be performed on a 50 g scale with about 42% overall yield. This method avoids chromatographic purification steps by careful control of reaction conditions.
Alternative Methods: Reductive Amination and Esterification
Other methods include:
- Reductive Amination: Introduction of the cyclopropylmethylamine group by reductive amination of aminoacetate esters with cyclopropylmethyl aldehydes or related intermediates.
- Esterification: Formation of the aminoacetate ester by coupling amino groups with protected glycine derivatives (e.g., tert-butyl 2-aminoacetate), followed by salt formation with hydrochloric acid.
Optimization of reaction parameters such as solvent polarity, temperature, and catalyst choice is critical to maximize yield and purity. For example, avoiding acidic conditions during ester formation prevents hydrolysis of the tert-butyl ester.
Analytical and Process Considerations
| Aspect | Details |
|---|---|
| Purity Verification | High-performance liquid chromatography (HPLC), LC-MS, and NMR (¹H and ¹³C) spectroscopy |
| Stability | Hydrochloride salt is hygroscopic; storage under inert atmosphere and desiccation recommended |
| Reaction Monitoring | Thin-layer chromatography (TLC), NMR for intermediates |
| Side Reactions | Ester hydrolysis, amine oxidation, and urea formation during azide intermediate handling |
| Scale-Up Challenges | Side reactions increase with scale; require excess reagents and strict drying procedures |
Forced degradation studies under heat, light, and pH extremes help identify stability issues and optimize storage conditions. Computational modeling (e.g., density functional theory) can predict reactivity and guide synthetic design.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Curtius Degradation Route | 1-bromo-1-cyclopropylcyclopropane | Carboxylation → Azide formation → Carbamate → Deprotection | Scalable, good purity, no chromatography needed | Requires careful drying, multi-step |
| Reductive Amination Approach | Aminoacetate esters and cyclopropylmethyl aldehydes | Reductive amination → Ester formation → Salt formation | Fewer steps, direct amine introduction | Sensitive to reaction conditions, possible low yield |
| Nucleophilic Substitution Route | Protected aminoacetate esters | Nucleophilic substitution of amine group | Straightforward chemistry | Requires optimization to avoid side reactions |
Research Findings and Optimization Notes
- The yield of carboxylation decreases with scale due to side reactions involving tert-butyl bromide by-products; using excess tert-butyllithium suppresses this.
- Drying of intermediates, especially azides, is crucial to prevent formation of unwanted urea by-products that reduce yield.
- Mild acidic or neutral conditions preserve the tert-butyl ester group during synthesis, preventing premature hydrolysis.
- Analytical cross-validation using multiple techniques ensures reproducibility and accurate purity assessment.
Q & A
Q. What are the established synthetic routes for Cyclopropylmethyl 2-aminoacetate hydrochloride, and what challenges arise during cyclopropane ring formation?
The synthesis typically involves (1) cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions, followed by (2) esterification of the aminoacetate moiety. Key challenges include maintaining stereochemical control during cyclopropanation and preventing ring-opening under acidic conditions. For example, cyclopropyl intermediates are sensitive to nucleophilic attack, necessitating inert reaction environments . Post-synthesis purification often requires recrystallization in non-aqueous solvents to avoid hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the cyclopropane ring structure and ester linkage integrity. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., C₆H₁₂ClNO₂, MW 165.62) . Infrared (IR) spectroscopy identifies characteristic stretches for the ester carbonyl (~1740 cm⁻¹) and ammonium hydrochloride (~2500–3000 cm⁻¹) .
Q. How does the cyclopropyl group influence the compound’s stability under varying pH conditions?
The cyclopropane ring confers strain-induced reactivity, making the compound prone to ring-opening in strongly acidic (pH < 2) or basic (pH > 10) environments. Stability studies using HPLC at 25°C show degradation products (e.g., cyclopropanol derivatives) form within 24 hours at pH 12 . Buffered solutions (pH 6–8) are recommended for long-term storage .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclopropanation efficiency .
- Temperature control : Low temperatures (−20°C) reduce side reactions during esterification .
- In-line monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid parameter adjustments . Recent studies achieved 78% yield using flow chemistry with residence time <5 minutes .
Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?
Discrepancies between NMR (e.g., unexpected downfield shifts) and crystallographic data often arise from dynamic effects (e.g., ring puckering). Advanced methods include:
- Variable-temperature NMR to probe conformational flexibility .
- DFT calculations to model electronic environments and predict shifts .
- Synchrotron X-ray diffraction for high-resolution structural validation .
Q. What experimental designs are recommended for assessing the compound’s bioactivity in peptide conjugation studies?
- Conformational analysis : Circular dichroism (CD) to evaluate peptide backbone constraints imposed by the cyclopropyl group .
- Protease resistance assays : Incubate conjugated peptides with trypsin/chymotrypsin and quantify degradation via LC-MS .
- Receptor binding studies : Surface plasmon resonance (SPR) to measure affinity changes toward target receptors (e.g., NMDA or GABA receptors) .
Q. How do solvation effects impact the compound’s reactivity in aqueous vs. organic media?
Polar aprotic solvents (e.g., DMF) stabilize the hydrochloride salt, while aqueous media accelerate hydrolysis. Computational studies (MD simulations) reveal that water disrupts the cyclopropane ring’s electron density, increasing susceptibility to nucleophilic attack . Kinetic experiments show a 40% faster degradation rate in H₂O vs. DMSO .
Data Interpretation & Methodology
Q. What protocols mitigate spectral overlap in ¹H NMR caused by cyclopropane protons?
- Solvent selection : Deuterated DMSO resolves splitting patterns better than CDCl₃ .
- Advanced pulse sequences : 2D-NOESY identifies through-space couplings between cyclopropane and adjacent methyl groups .
- Paramagnetic shift reagents : Europium(III) tris(3-heptafluoropropylhydroxymethylene)-(+)-camphorate simplifies complex multiplet systems .
Q. How can researchers validate the purity of this compound for pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
